
1-iodocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodocyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodocyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable precursors under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to yield alcohols.
Nucleophilic Acyl Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Carboxylates or ketones.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
1-Iodocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in cyclopropane ring-opening reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-iodocyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and carboxylic acid group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid: A precursor to the plant hormone ethylene, involved in plant growth regulation.
Cyclopropane Carboxylic Acid: A simpler analog without the iodine substitution, used in organic synthesis.
Uniqueness: 1-Iodocyclopropane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo specific substitution reactions and its role as a versatile intermediate in organic synthesis highlight its significance in research and industry .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 1-iodocyclopropane-1-carboxylic acid with high purity?
Methodological Answer: Synthesis typically involves cyclopropanation followed by iodination. A plausible route includes:
Cyclopropanation : Use a malonate ester or vinyl precursor to form the cyclopropane ring via [2+1] cycloaddition (e.g., using diiodomethane and a zinc-copper couple).
Iodination : Introduce iodine via electrophilic substitution or halogen exchange. For example, treat cyclopropane-1-carboxylic acid derivatives with iodine monochloride (ICl) under controlled conditions.
Purification : Recrystallize in anhydrous solvents (e.g., ethanol/water mixtures) to avoid hydrolysis. Monitor purity via 1H-NMR (cyclopropane ring protons appear as distinct multiplet signals near δ 1.5–2.5 ppm) and HPLC-MS .
Q. How should researchers handle and store this compound to prevent decomposition?
Methodological Answer:
- Handling : Use gloves (nitrile, ≥0.11 mm thickness) and safety goggles. Avoid inhalation by working in a fume hood with local exhaust ventilation .
- Storage : Keep in amber glass containers under inert gas (argon or nitrogen) at –20°C. Moisture accelerates hydrolysis; use molecular sieves (3 Å) in storage vials .
- Decomposition Risks : Exposure to light or heat may generate HI gas, detectable via pH strips (acidic shift) or FT-IR (loss of C-I stretch at ~500 cm−1) .
Contradictions in Evidence :
- Some safety data sheets (SDS) recommend –20°C storage , while others suggest refrigeration (4°C) for short-term use . Resolve by testing stability via accelerated aging studies (e.g., 40°C/75% RH for 7 days) .
Q. What spectroscopic techniques are optimal for characterizing cyclopropane-carboxylic acid derivatives?
Methodological Answer:
- NMR :
- FT-IR : Confirm C=O (1700–1750 cm−1) and C-I (500–550 cm−1) stretches .
- Mass Spec : ESI-MS in negative mode detects [M–H]− ions; isotopic patterns (e.g., 127I) validate iodine presence .
Advanced Research Questions
Q. How can computational methods predict the reactivity of iodinated cyclopropane derivatives in ring-opening reactions?
Methodological Answer:
- DFT Modeling : Use Gaussian or ORCA to calculate transition states for ring-opening. Key parameters include:
- Activation energy (ΔG‡) for C-I bond cleavage.
- Solvent effects (PCM model) on reaction pathways.
- Case Study : Compare computed ΔG‡ for nucleophilic attack (e.g., by OH−) vs. radical-initiated ring-opening. Experimental validation via kinetic studies (Arrhenius plots) .
Data Contradiction :
- Theoretical models may overestimate ring strain effects. Calibrate with experimental 1H-NMR coupling constants (JAB > 8 Hz indicates high strain) .
Q. What strategies resolve contradictions in reported decomposition rates under varying pH conditions?
Methodological Answer:
- Controlled Studies :
- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax ~260 nm for HI byproducts).
- Use LC-MS to identify intermediates (e.g., cyclopropanol derivatives at pH > 10).
- Root Cause : Discrepancies arise from iodide ion (I−) catalysis, which accelerates hydrolysis at pH < 4. Chelate I− with AgNO3 to stabilize the compound .
Q. How to design isotope-labeling experiments to trace metabolic fate in biological systems?
Methodological Answer:
- Labeling Strategy : Synthesize 13C-labeled this compound at the carboxylic position via 13CO2 incorporation during cyclopropanation.
- Tracing Metabolism :
Data Validation :
- Compare with 14C-labeling studies (higher sensitivity but regulatory restrictions) .
Properties
CAS No. |
2409596-92-3 |
---|---|
Molecular Formula |
C4H5IO2 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.